2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylpropanal with a suitable pyrimidine derivative in the presence of a base to facilitate the formation of the desired product. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-(2,2-dimethylpropyl)-6-oxopyrimidin-4(3H)-one, while reduction may produce 2-(2,2-dimethylpropyl)-6-aminopyrimidin-4(3H)-one.
Scientific Research Applications
2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrimidine ring play crucial roles in its binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanal: An aldehyde with a similar 2,2-dimethylpropyl group but lacks the pyrimidine ring.
Neopentyl glycol: Contains a 2,2-dimethylpropyl group and is used in the synthesis of polyesters and other materials.
2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine: A ligand used for efficient actinide/lanthanide separation.
Uniqueness
What sets 2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one apart is its unique combination of the pyrimidine ring and the 2,2-dimethylpropyl group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61456-90-4 |
---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)5-6-10-7(12)4-8(13)11-6/h4H,5H2,1-3H3,(H2,10,11,12,13) |
InChI Key |
GWJMJOIQZBCWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC(=CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.